![molecular formula C15H16N4S B13503992 3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea typically involves the condensation of 3,3-dimethylthiourea with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
3,3-Dimethylthiourea+Aldehyde/Ketone→3,3-Dimethyl-1-[phenyl(pyridin-2-yl)methylidene]aminothiourea
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
科学的研究の応用
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
作用機序
The mechanism of action of 3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially affecting their function and stability.
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-{[1-(pyridin-2-yl)ethylidene]amino}thiourea
- Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-pyridinyl)ethylidene]-, (2E)-
Uniqueness
3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea stands out due to its unique combination of a thiourea group with a phenyl and pyridin-2-yl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H16N4S |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
1,1-dimethyl-3-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C15H16N4S/c1-19(2)15(20)18-17-14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-11H,1-2H3,(H,18,20)/b17-14- |
InChIキー |
KUHVCGKIRQEOHA-VKAVYKQESA-N |
異性体SMILES |
CN(C)C(=S)N/N=C(/C1=CC=CC=C1)\C2=CC=CC=N2 |
正規SMILES |
CN(C)C(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


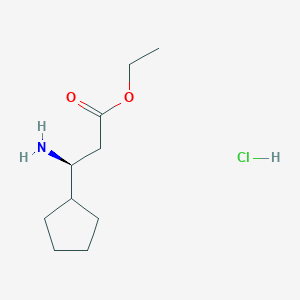
![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
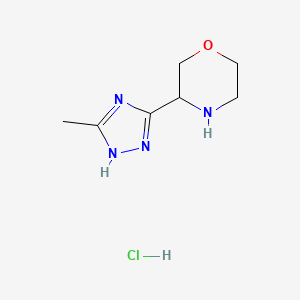
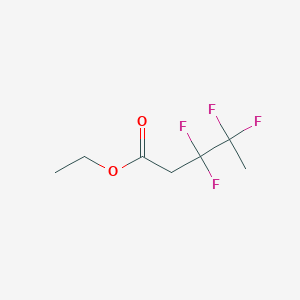
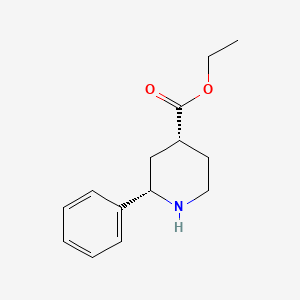
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)

![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
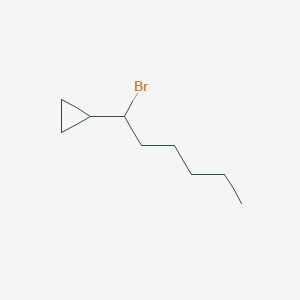
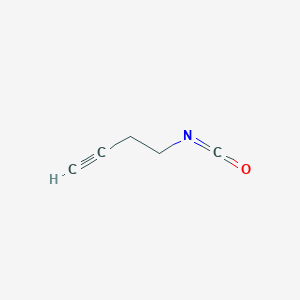
![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
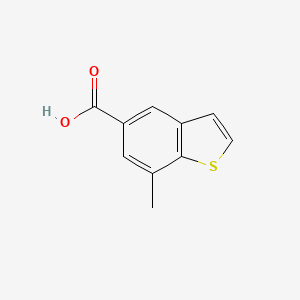
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
